6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimalarial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols starting from isatin or substituted isatins . One common method includes the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . The reaction can be catalyzed by copper-doped CdS nanoparticles under microwave irradiation or cerium (IV) oxide nanoparticles in aqueous medium .
Industrial Production Methods
the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are common strategies in the large-scale synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy or indoloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce indole derivatives .
Scientific Research Applications
6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation . This compound can insert itself between DNA base pairs, stabilizing the DNA duplex and inhibiting replication and transcription processes. The molecular targets include DNA and various proteins involved in cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its antitumor properties.
6H-indolo[2,3-b]quinoxaline derivatives: These compounds exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
900874-92-2 |
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Molecular Formula |
C25H23N3O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O2/c1-16-12-13-17(2)24-22(16)23-25(27-19-9-5-4-8-18(19)26-23)28(24)14-15-30-21-11-7-6-10-20(21)29-3/h4-13H,14-15H2,1-3H3 |
InChI Key |
ZPXKXHZPPLERSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5OC |
Origin of Product |
United States |
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